2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex organic compound characterized by a unique structural framework that includes a pyran ring fused with a pyrano[4,3-b]pyran system. The compound features multiple functional groups, including an amino group, a carbonitrile group, and a bromo-substituted ethoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 389.2 g/mol. This compound is primarily utilized in research settings due to its potential biological activities and chemical properties.
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Nucleophiles like sodium methoxide are often used in substitution reactions. Typical reaction conditions involve controlled temperatures and solvents like ethanol or dichloromethane.
This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and antimicrobial properties. Research has indicated that derivatives of pyran compounds often display antibacterial and antifungal activities. Additionally, certain chromones have been identified as inhibitors of specific enzymes, suggesting that 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile may also possess similar inhibitory effects on biological targets.
The synthesis of 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step organic reactions. A common method includes:
The primary applications of 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile are in scientific research settings. It is explored for its potential as an enzyme inhibitor and for its antimicrobial properties. Additionally, its unique structure makes it a candidate for further pharmacological studies aimed at discovering new therapeutic agents.
Several compounds share structural similarities with 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile. Notable examples include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-amino-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-4H-pyran-3-carbonitrile | Hydroxy and methoxy substitutions | Antimicrobial |
2-amino-4-(5-fluoro-2-methoxyphenyl)-5-oxo-4H-pyran-3-carbonitrile | Fluoro substitution | Enzyme inhibition |
2-amino-4-(5-chloro-2-methoxyphenyl)-5-oxo-4H-pyran-3-carbonitrile | Chloro substitution | Antioxidant properties |
The uniqueness of 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile lies in its specific combination of functional groups and the presence of both bromo and ethoxy substituents on the phenyl ring. This distinct structure may influence its biological activity differently compared to other similar compounds listed above.